molecular formula C7H4FNO4 B2588869 2-Fluoro-3-nitrobenzoic Acid CAS No. 317-46-4

2-Fluoro-3-nitrobenzoic Acid

Cat. No. B2588869
CAS RN: 317-46-4
M. Wt: 185.11
InChI Key: WLGUSLGYTNJJFV-UHFFFAOYSA-N
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Description

2-Fluoro-3-nitrobenzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of this compound involves several steps . It starts from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carrying out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate this compound .


Molecular Structure Analysis

The molecular formula of this compound is C7H4FNO4. It has an average mass of 185.109 Da and a monoisotopic mass of 185.012436 Da .


Chemical Reactions Analysis

The synthesis process of this compound involves several chemical reactions, including nitration, hydroxyl chlorination, fluorination, and oxidation .


Physical And Chemical Properties Analysis

This compound is a light yellow crystalline powder . It is slightly soluble in water . It has a density of 1.6±0.1 g/cm3, a boiling point of 347.6±27.0 °C at 760 mmHg, and a flash point of 164.0±23.7 °C .

Scientific Research Applications

2-Fluoro-3-nitrobenzoic Acid is a versatile compound that can be used in a variety of scientific research applications. It can be used as a reagent in organic synthesis, as a catalyst in chromatography, and as an electrode material in electrochemical processes. This compound can also be used in the production of pharmaceuticals and specialty chemicals. In addition, this compound has been used in the study of the structure and function of proteins, enzymes, and other biomolecules, as well as in the study of the mechanisms of drug action.

Advantages and Limitations for Lab Experiments

2-Fluoro-3-nitrobenzoic Acid has many advantages that make it a useful reagent in laboratory experiments. It is relatively easy to synthesize, and it can be used in a variety of scientific research applications. In addition, this compound is relatively stable and can be stored for long periods of time without degradation. However, this compound is also limited in its use in laboratory experiments. It is not water-soluble and must be used in organic solvents, which can be expensive and difficult to obtain. In addition, this compound is toxic and must be handled with care.

Future Directions

2-Fluoro-3-nitrobenzoic Acid is a versatile compound that has many potential applications in the field of chemistry. In the future, it is likely that this compound will be used in the development of new drugs and specialty chemicals, as well as in the study of the structure and function of proteins and enzymes. In addition, this compound may be used to study the mechanisms of drug action and to develop new methods of drug delivery. Finally, this compound may be used to develop new methods of synthesis and chromatography, as well as new electrochemical processes.

Safety and Hazards

2-Fluoro-3-nitrobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

properties

IUPAC Name

2-fluoro-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGUSLGYTNJJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30953651
Record name 2-Fluoro-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

317-46-4
Record name 2-Fluoro-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-3-nitrobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In a round bottom flask, 2-fluoro-3-nitro-benzaldehyde (15, 1.02 g, 6.03 mmol) is combined with sodium chlorite (1.26 g, 11.15 mmol), 60 mL of 1,4-dioxane, 20 mL of water, and sulfamic acid (4.47 g, 46.0 mmol) and the reaction is stirred at room temperature for 30 minutes. The mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with water, then brine, dried over magnesium sulfate, filtered and the filtrate is concentrated under vacuum. The resulting material is purified on column chromatography, eluting with methanol and dichloromethane. Appropriate fractions are combined and concentrated under vacuum, then suspended in dichloromethane. The resulting solid is collected by filtration to provide the desired compound (16, 151 mg). MS (ESI)[M−H+]−=184.4.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
4.47 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid (195 ml) was added carefully with stirring to a solution of 2-fluoro-3-nitrotoluene (100 g, 645 mmol) in acetic acid (1000 ml). The mixture was warmed up to 95° C. and the solution of chromium trioxide (226 g, 2.25 mol) in water (200 ml) was added dropwise with stirring over 2 h. After addition the mixture was heated with stirring for another 3 h, allowed to cool down to room temperature and poured into water (3 L). The mixture was extracted with ethyl acetate (3×1 L), the combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to afford a light green solid, which was washed with dichloromethane (3×300 ml) and dried under vacuum to afford the title compound was obtained as a light yellow solid (75 g, 62.8%). 1H NMR (300 MHz, DMSO) δ ppm 8.27 (m, 1H), 8.15 (m, 1H), 7.48 (m, 1H).
Quantity
195 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
226 g
Type
catalyst
Reaction Step Three
Name
Quantity
3 L
Type
solvent
Reaction Step Four

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